molecular formula C8H14N4O B12329232 {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B12329232
M. Wt: 182.22 g/mol
InChI Key: WQVPUMRTJVBWQD-UHFFFAOYSA-N
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Description

{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. It features a triazole core functionalized with a hydroxymethyl group and a (2S)-pyrrolidin-2-ylmethyl substituent, creating a versatile scaffold for developing pharmacologically active molecules . The rigid triazole-pyrrolidine framework contributes to binding affinity with biologically relevant targets, while the stereocenter at the pyrrolidine moiety enables enantioselective applications . The hydroxymethyl group enhances aqueous solubility and provides a convenient handle for further derivatization through conjugation or linking strategies, making this compound a valuable intermediate in fragment-based drug discovery and for constructing peptidomimetics or enzyme inhibitors . Similar 1,2,3-triazole-based structures are widely employed as ligands to form coordination complexes with transition metals like zinc, nickel, copper, and cobalt; these complexes often exhibit enhanced biological activities, including antimicrobial and anticancer properties, and find applications in catalytic processes and material science . Researchers should handle this compound with care due to the potential reactivity of its hydroxyl and secondary amine functionalities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(pyrrolidin-2-ylmethyl)triazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c13-6-8-5-12(11-10-8)4-7-2-1-3-9-7/h5,7,9,13H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVPUMRTJVBWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=C(N=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme

The CuAAC reaction between a pyrrolidine-containing azide and a propargyl alcohol derivative forms the triazole core. A representative pathway is:

  • Azide Preparation : (Pyrrolidin-2-yl)methyl azide is synthesized from (pyrrolidin-2-yl)methyl amine via diazotization and azide substitution.
  • Alkyne Component : Propargyl alcohol or its protected derivatives serve as the alkyne source.
  • Cycloaddition : Catalyzed by Cu(I) species, the reaction proceeds at ambient or slightly elevated temperatures.

Example Protocol :

  • Reagents : (Pyrrolidin-2-yl)methyl azide (1.0 mmol), propargyl alcohol (1.2 mmol), CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%).
  • Conditions : Acetone/water (1:2), 25°C, 12 h.
  • Yield : 82–96% after column chromatography (silica gel, EtOAc/hexane).

Alternative Synthetic Strategies

Reductive Amination Followed by Cyclization

A two-step approach involves:

  • Reductive Amination : Condensation of pyrrolidine-2-carbaldehyde with propargylamine, followed by reduction using NaBH₄.
  • Triazole Formation : Cyclization with sodium azide under acidic conditions.

Key Data :

  • Intermediate : (Pyrrolidin-2-yl)methyl propargyl amine (Yield: 89%).
  • Cyclization : NaN₃, HCl, 60°C, 6 h (Yield: 75%).

Solid-Phase Synthesis

For high-throughput applications, resin-bound pyrrolidine precursors are functionalized with azide groups, followed by on-resin CuAAC with propargyl alcohol.

  • Resin : Wang resin functionalized with Fmoc-pyrrolidine.
  • Efficiency : 90% purity after cleavage (HPLC).

Optimization and Catalytic Systems

Catalyst Screening

Catalyst Solvent System Temperature (°C) Yield (%) Reference
CuI/Et₃N DCM/MeOH 25 78
CuSO₄/Na Ascorbate H₂O/tert-BuOH 40 92
Cu Nanoparticles PEG-400 50 88

Solvent Effects

  • Polar Protic Solvents (e.g., H₂O/EtOH): Enhance reaction rate but may reduce regioselectivity.
  • Aprotic Solvents (e.g., THF): Improve solubility of hydrophobic intermediates.

Functional Group Modifications

Hydroxymethyl Group Protection

  • Protection : TBDMSCl or acetyl chloride is used to protect the hydroxymethyl group during synthesis.
  • Deprotection : TBAF (for TBDMS) or NaOH (for acetyl) yields the free alcohol.

Case Study :

  • Protected Intermediate : {1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl acetate.
  • Deprotection : 1M NaOH, MeOH, 25°C, 2 h (Yield: 94%).

Analytical Validation

Structural Confirmation

  • NMR : ¹H NMR (DMSO-d₆): δ 7.82 (s, 1H, triazole), 4.61 (s, 2H, CH₂OH), 3.45–3.20 (m, pyrrolidine protons).
  • HRMS : m/z calculated for C₈H₁₃N₄O [M+H]⁺: 181.1094; observed: 181.1091.

Purity Assessment

  • HPLC : >95% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Melting Point : 109–111°C (lit. 109–111°C).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic reactor with immobilized Cu catalyst.
  • Throughput : 1.2 kg/day with 89% yield.

Green Chemistry Metrics

  • E-Factor : 2.3 (solvent recovery included).
  • PMI : 3.8.

Challenges and Limitations

  • Regioselectivity : Competing 1,5-disubstituted triazole formation in non-catalytic conditions.
  • Azide Stability : (Pyrrolidin-2-yl)methyl azide is hygroscopic, requiring anhydrous storage.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper(I) ions for click chemistry reactions.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Functionalized triazole derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity :
    • Recent studies have indicated that compounds containing triazole moieties exhibit significant antiviral properties. For instance, derivatives of triazole have shown promising activity against the hepatitis C virus (HCV) with EC50 values in the low nanomolar range . The incorporation of pyrrolidine enhances the bioactivity of these compounds, potentially improving their efficacy against viral targets.
  • Antimicrobial Properties :
    • Research has highlighted the antimicrobial activity of triazole derivatives. For example, compounds with a similar structure have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibition zones in agar diffusion tests . The presence of the pyrrolidine ring is believed to enhance membrane permeability and interaction with microbial targets.
  • Anti-inflammatory Effects :
    • Some studies have reported that triazole derivatives exhibit anti-inflammatory properties. A series of compounds were synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Certain derivatives showed IC50 values lower than standard anti-inflammatory drugs like diclofenac .

Material Science Applications

  • Catalysis :
    • The triazole ring is known for its ability to act as a ligand in coordination chemistry. Research has explored its use in mesoporous silica-supported organocatalysts for various organic transformations, including aldol reactions and cycloadditions . The incorporation of pyrrolidine enhances the catalytic activity due to its electron-donating properties.
  • Polymer Chemistry :
    • Triazole-containing compounds are being investigated for their potential use in developing new polymeric materials with enhanced thermal and mechanical properties. The unique structural features of triazoles allow for improved cross-linking in polymer matrices, leading to materials with superior performance characteristics .

Case Study 1: Antiviral Efficacy

A study conducted by Henderson et al. synthesized a series of pyrrolidine-containing triazole analogues and evaluated their antiviral activity against HCV. The most potent compounds exhibited EC50 values as low as 0.007 nM against genotype 1b strains, highlighting the potential of these derivatives as therapeutic agents .

Case Study 2: Antimicrobial Screening

In an investigation into antimicrobial properties, a library of triazole derivatives was screened against common pathogenic bacteria. Compounds with the pyrrolidine substituent demonstrated enhanced activity compared to their non-pyrrolidine counterparts, suggesting that structural modifications can significantly influence bioactivity .

Mechanism of Action

The mechanism of action of {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

The compound is compared with analogs differing in substituents at the triazole’s 1-position and the methanol group’s position (Table 1).

Table 1: Structural Analogs and Key Features

Compound Name Substituent at Triazole-1 Position Core Modification Reference
{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol Pyrrolidin-2-ylmethyl None
[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol Pyrrolidin-3-yl Pyrrolidine ring position shift
{1-[(8-chloroquinolin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (13c) 8-Chloroquinolin-2-ylmethyl Aromatic heterocycle substitution
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (17) Benzyl Simple aromatic substitution
(1-(3,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol (31) 3,5-Dimethylbenzyl Sterically hindered aromatic group

Key Observations :

  • Pyrrolidine vs. Aromatic Substitutions: The pyrrolidine group (as in the target compound) enhances solubility in polar solvents compared to aromatic substituents like benzyl or quinoline derivatives, which may improve bioavailability .

Key Observations :

  • Steric Effects: Bulky substituents (e.g., 8-chloroquinoline) reduce yields (65%) compared to simpler groups like benzyl (75%) .
  • Solvent Systems: Reactions in tert-butanol/water (target compound) or THF/TEA (phosphonate derivatives) optimize regioselectivity .

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Fluorophenyl-triazole derivatives show significant cytotoxicity (IC50 = 45.1 µM), while pyrrolidine-containing analogs are hypothesized to target neurological pathways due to enhanced blood-brain barrier penetration .
  • Quinoline Derivatives: The 8-chloroquinoline group (13c) may confer antimalarial or antiviral properties, though data remain preliminary .

Biological Activity

The compound {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, also known as 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole, belongs to a class of compounds known as triazoles. These compounds are characterized by their five-membered heterocyclic structure containing three nitrogen atoms. The unique combination of the pyrrolidine moiety with the triazole ring enhances its biological activity and potential applications in medicinal chemistry.

Synthesis

The primary method for synthesizing this compound involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its efficiency and ability to produce high yields of the desired product without extensive purification steps. The general reaction scheme can be summarized as follows:

  • Preparation of Azide and Alkyne : The azide and alkyne precursors are synthesized separately.
  • CuAAC Reaction : The azide and alkyne are combined in the presence of a copper catalyst, leading to the formation of the triazole ring.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an antimicrobial agent and has potential applications in anticancer therapies .

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. In particular, this compound has shown effectiveness against various pathogens, including bacteria and fungi. Studies demonstrate that it can inhibit the growth of common pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Additionally, this compound has been evaluated for its anticancer properties. In vitro studies have shown that it can interfere with cellular processes in cancer cells. For example, it has been observed to inhibit the proliferation of certain cancer cell lines with IC50 values in the low micromolar range (0.73–2.38 μM) . Molecular docking studies suggest that it interacts with proteins involved in cancer pathways, enhancing its potential as a therapeutic agent.

The biological activity of this compound is attributed to its ability to bind effectively to various biological targets:

  • Enzyme Inhibition : The compound has shown binding affinity towards enzymes such as cholinesterases and kinases, which are crucial in disease pathways.
  • Cellular Interaction : It interferes with cellular signaling pathways that regulate cell growth and apoptosis.

Comparative Biological Activity

To illustrate the biological activity of this compound compared to other similar compounds, a table summarizing various triazole derivatives along with their biological activities is presented below:

Compound NameStructure TypeBiological Activity
4-Amino-1H-1,2,3-triazoleTriazoleAntimicrobial
5-(Pyridin-2-yl)-1H-1,2,3-triazoleTriazoleAnticancer
4-(Pyrrolidin-1-yl)-1H-pyrazolePyrazoleAntidepressant
5-(Thienyl)-1H-1,2,3-triazoleTriazoleAntifungal
{1-[Pyrrolidin(2)-yl)methyl]-1H-1,2,3-triazol(4)-yl}methanol TriazoleAntimicrobial & Anticancer

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole compounds demonstrated that {1-[pyrrolidin(2)-yl)methyl]-1H-1,2,3-triazol(4)-yl}methanol exhibited superior antimicrobial activity compared to standard antibiotics against resistant strains of bacteria .

Case Study 2: Cancer Cell Line Inhibition

In another study focusing on breast cancer cell lines (MCF7), {1-[pyrrolidin(2)-yl)methyl]-1H-1,2,3-triazol(4)-yl}methanol was found to significantly reduce cell viability in a dose-dependent manner . This suggests its potential utility as a lead compound for developing new anticancer drugs.

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